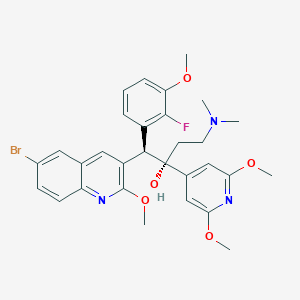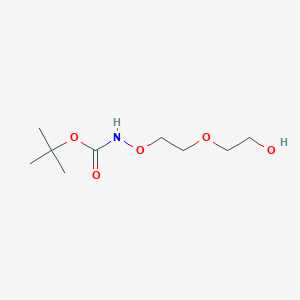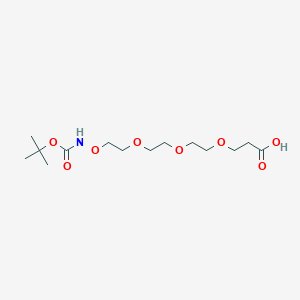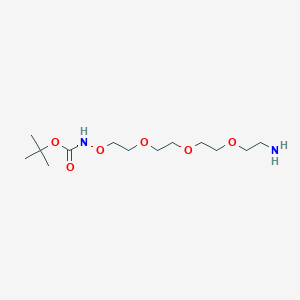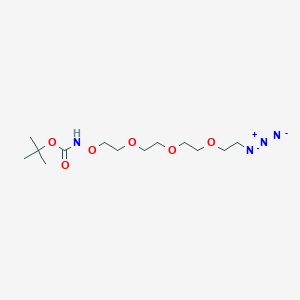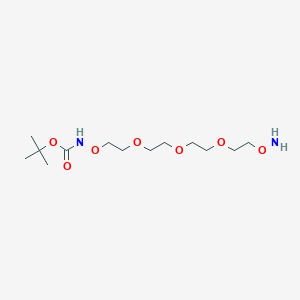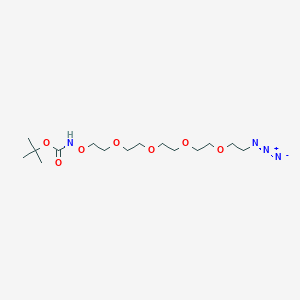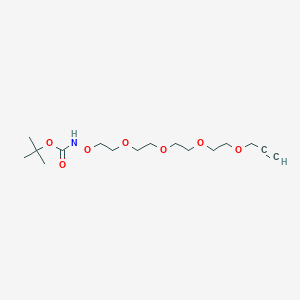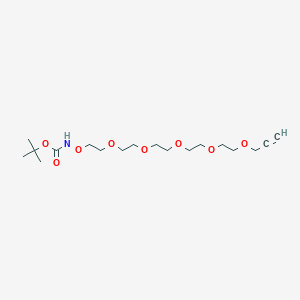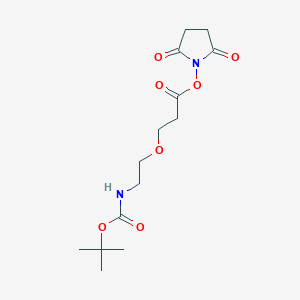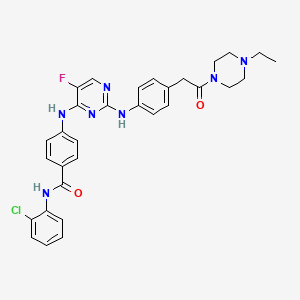
N-(2-Chlorophenyl)-4-((2-((4-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)phenyl)amino)-5-fluoropyrimidin-4-yl)amino)benzamide
Overview
Description
Aurora A inhibitor I is a potent and selective inhibitor of Aurora A kinase (IC50s = 3.4 and 3,400 nM for Aurora A and Aurora B, respectively). It prevents centrosome separation and reduces phosphorylated Aurora A, but not phosphorylated histone H3, levels at the centrosomes, indicating inhibition is specific to Aurora A kinase. Aurora A inhibitor I reduces the proliferation of HCT116 and HT-29 colorectal carcinoma cells in vitro (IC50s = 0.19 and 2.9 μM, respectively).
TC-S 7010 is a selective inhibitor of Aurora kinase A.
Scientific Research Applications
Antimicrobial Activity : Compounds similar to N-(2-Chlorophenyl)-4-((2-((4-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)phenyl)amino)-5-fluoropyrimidin-4-yl)amino)benzamide have been synthesized and screened for antibacterial and antifungal activities. These compounds have shown efficacy against various microorganisms like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
Anticancer Properties : Several derivatives of this compound have been synthesized and evaluated for their anticancer activities against various cancer cell lines, including breast, lung, and ovarian cancer. Some derivatives exhibited significant anticancer activities, outperforming reference drugs in certain cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Anticonvulsant Activity : Analogues of this compound, such as 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and tested for their anticonvulsant properties. These compounds showed superior efficacy compared to phenytoin in certain seizure models (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Radiosensitizing Effect in Cancer Therapy : Phenylpyrimidine derivatives related to this compound have been investigated for their potential as radiosensitizers in cancer therapy. These compounds showed promising results in enhancing the effectiveness of radiotherapy by affecting the cell cycle and inhibiting cell viability (Jung et al., 2019).
Acetylcholinesterase Inhibitory Activity : Some derivatives have shown significant inhibitory activity against acetylcholinesterase, making them potential candidates for treating neurological disorders (Saeedi et al., 2019).
Mechanism of Action
Target of Action
Aurora A Inhibitor I, also known as TC-S 7010 or 2,4-Bisanilinopyrimidine, 10, primarily targets Aurora kinase A (AURKA) . AURKA is a member of the serine/threonine kinases family and plays a crucial role in cell division processes by regulating mitosis . It is significantly overexpressed in various types of cancer tissues compared to normal tissues .
Biochemical Pathways
The inhibition of AURKA affects several biochemical pathways. AURKA is involved in the regulation of mitosis, and its inhibition can lead to cell cycle arrest in the G2/M phase . This results in abnormal mitosis and induction of apoptosis . Additionally, AURKA interacts with proteins involved in classic oncogenic pathways .
properties
IUPAC Name |
N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSIZPIFQAYJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31ClFN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657630 | |
| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158838-45-9 | |
| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1158838-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Aurora Kinase A Inhibitor I?
A1: Aurora Kinase A Inhibitor I (N-(2-Chlorophenyl)-4-((2-((4-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)phenyl)amino)-5-fluoropyrimidin-4-yl)amino)benzamide) is a selective inhibitor of Aurora kinase A (AURKA). While its exact mechanism is still under investigation, studies suggest it disrupts AURKA's ability to phosphorylate downstream targets. For instance, in mouse and rat collecting duct cells, Aurora Kinase A Inhibitor I prevented the cAMP-induced redistribution of aquaporin-2 (AQP2) []. This effect was linked to the inhibitor causing depolymerization of actin stress fibers, essential for AQP2 translocation to the plasma membrane. This depolymerization is likely due to the inhibitor decreasing phosphorylation of cofilin-1 (CFL1), a protein that, when phosphorylated, loses its actin-depolymerizing function [].
Q2: What are the potential applications of Aurora Kinase A Inhibitor I in cancer therapy?
A2: Research suggests Aurora Kinase A Inhibitor I, in combination with other therapies, might be promising for treating certain cancers. For example, in estrogen-positive (ER+) and triple-negative breast cancer (TNBC) cells, combining Aurora Kinase A Inhibitor I with the MEK1/2 specific inhibitor PD0325901 showed a significant additive cytotoxic effect compared to either agent alone []. This synergistic effect points towards a potential therapeutic strategy for TNBC patients using both AURKA and MEK1/2 inhibitors.
Q3: Has the interaction between Aurora kinase A and other proteins been investigated?
A3: Yes, research has identified a novel interaction between AURKA and the mitogen-activated protein kinase (MAPK) pathway, specifically at the level of MEK1, in breast cancer cells []. Studies using in situ proximity ligation and pull-down assays confirmed a direct interaction between AURKA and MEK1/2. Furthermore, in vitro kinase assays demonstrated direct phosphorylation of MEK1 by AURKA []. This interaction appears critical for the activation of the MAPK pathway and subsequent downstream effects.
Q4: What is the impact of Aurora Kinase A Inhibitor I on SOX2 phosphorylation?
A4: Aurora Kinase A Inhibitor I has been shown to eliminate the mitotic phosphorylation of SOX2, a transcription factor involved in stem cell pluripotency []. Interestingly, this effect is specific to Aurora kinase A inhibition, as PLK1 inhibitors did not demonstrate the same effect []. This finding points to a novel regulatory mechanism of SOX2 phosphorylation mediated by AURKA during mitosis, potentially impacting stem cell pluripotency maintenance in cancer cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



